molecular formula C10H13NO3 B15266584 Methyl 2-[2-(aminomethyl)phenoxy]acetate

Methyl 2-[2-(aminomethyl)phenoxy]acetate

Cat. No.: B15266584
M. Wt: 195.21 g/mol
InChI Key: VBWGACGQUZAWFM-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)phenoxy]acetate is an aromatic ester derivative characterized by a phenoxyacetate backbone substituted with an aminomethyl group at the 2-position of the phenyl ring. This compound belongs to a broader class of phenoxyacetate derivatives, which are widely explored in medicinal and agrochemical research due to their structural versatility and tunable electronic properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-5H,6-7,11H2,1H3

InChI Key

VBWGACGQUZAWFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC=C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(aminomethyl)phenoxy]acetate typically involves the reaction of 2-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbonyl carbon of the methyl chloroacetate, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the phenoxy ring significantly influence the physicochemical and biological properties of these compounds. Key analogs include:

Compound Name Substituent Position/Group Key Features
Methyl 2-(4-aminophenoxy)acetate (5a) 4-amino group Higher synthetic yield (75%) due to para-substitution; used in drug precursors.
Methyl 2-(3-aminophenoxy)acetate 3-amino group Meta-substitution may alter solubility and reactivity compared to para-isomers.
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride 3-aminomethyl group (hydrochloride) Salt formation enhances aqueous solubility; similarity score 1.00 to target compound.
Ethyl 2-(4-aminophenoxy)acetate (4) Ethyl ester, 4-amino group Ethyl ester confers lipophilicity; nitro reduction step critical for synthesis.

Key Observations :

  • Positional Isomerism: Para-substituted analogs (e.g., 4-aminophenoxy) generally exhibit higher synthetic yields (75–78%) compared to ortho- or meta-substituted derivatives due to reduced steric hindrance .
  • Aminomethyl vs.
  • Salt Formation : Hydrochloride salts (e.g., CAS 444807-46-9) improve solubility, making them more suitable for pharmaceutical formulations .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Spectral Data (1H NMR)
Ethyl 2-(4-aminophenoxy)acetate (4) 56–58 Soluble in ethyl acetate δ 6.62 (d, Ar-H), 4.65 (s, NH2), 4.12 (q, OCH2CH3)
Methyl 2-(3-aminophenoxy)acetate Not reported Moderate in DMSO δ 6.47–6.62 (Ar-H), 4.55 (s, OCH2CO)
Methyl 2-(2-acetylphenyl)acetate Not reported Lipophilic δ 2.55 (s, acetyl CH3), 3.65 (s, OCH3)

Key Trends :

  • Hydrogen Bonding: Amino and aminomethyl groups facilitate intermolecular hydrogen bonding, influencing melting points and crystal packing (e.g., crystal structure of Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate ).
  • Ester Effects : Methyl esters generally confer lower molecular weight and higher volatility compared to ethyl esters.

Biological Activity

Methyl 2-[2-(aminomethyl)phenoxy]acetate is an organic compound with a molecular formula of C_{12}H_{15}N O_{3} and a molecular weight of approximately 195.22 g/mol. This compound features a unique structure characterized by a phenoxy group attached to a methyl acetate moiety, along with an aminomethyl substituent on the aromatic ring. The biological activity of this compound has garnered attention due to its potential interactions with various biomolecular targets, suggesting applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This compound's structure allows for diverse reactivity patterns, which may contribute to its biological activities. The presence of the aminomethyl group ortho to the ether linkage enhances its potential as a pharmacological agent.

Research indicates that this compound may function as a ligand, modulating the activity of specific receptors or enzymes. Preliminary studies suggest that it could interact with enzymes involved in inflammatory pathways, although detailed biological assays are necessary to confirm these effects.

Potential Biological Activities

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, which may extend to this compound.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through its interaction with specific enzyme targets.
  • Enzyme Inhibition : Potential inhibition of enzymes associated with tumor progression and metastasis has been suggested, aligning with findings from related compounds .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound against various biological targets. These studies help elucidate its mechanism of action and possible therapeutic effects. For instance, compounds structurally similar to this compound have shown significant efficacy in inhibiting lysyl oxidase (LOX), an enzyme implicated in tumor growth and extracellular matrix stabilization .

Case Studies

  • Case Study 1 : A study examining the effects of related phenoxy compounds on inflammatory pathways observed significant modulation of cytokine production, suggesting that this compound may exhibit similar effects.
  • Case Study 2 : In vitro assays demonstrated that analogs of this compound could inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.

Data Table: Biological Activity Overview

Biological ActivityReferenceObserved Effect
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
Enzyme Inhibition Inhibition of lysyl oxidase activity
AnticancerReduced proliferation in cancer cell lines

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